4-(2,4-Dichlorophenoxy)phenetole
Description
4-(2,4-Dichlorophenoxy)phenetole is a synthetic aromatic ether compound characterized by a phenetole (ethoxybenzene) backbone substituted with a 2,4-dichlorophenoxy group. Its molecular structure combines a benzene ring linked to an ethoxy group (-OCH₂CH₃) and a 2,4-dichlorophenoxy moiety (-O-C₆H₃Cl₂). These analogs share the 2,4-dichlorophenoxy functional group, which is critical for their herbicidal activity.
Properties
CAS No. |
58942-49-7 |
|---|---|
Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
2,4-dichloro-1-(4-ethoxyphenoxy)benzene |
InChI |
InChI=1S/C14H12Cl2O2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2H2,1H3 |
InChI Key |
LUEQDZVZKARUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)phenetole typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorophenol with phenetole under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)phenetole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)phenetole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenoxy)phenetole involves its interaction with specific molecular targets. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and environmental properties of 4-(2,4-dichlorophenoxy)phenetole and its analogs:
Key Observations:
Structural Differences: this compound lacks the carboxylic acid group present in 2,4-DB, MCPA, and 2,4-D. This absence reduces its polarity, likely resulting in lower water solubility compared to its acidic analogs (e.g., 2,4-DB: 46 mg/L vs. phenetole: predicted <10 mg/L) . Unlike triclosan (TCS), which has a hydroxyl group, phenetole’s ethoxy group may confer greater stability against oxidation .
Herbicidal Activity: Carboxylic acid derivatives (e.g., 2,4-DB, MCPA) act as synthetic auxins, disrupting plant cell growth . Phenetole’s mechanism remains unstudied but may differ due to its non-acidic nature.
Environmental Impact: Acidic analogs like 2,4-DB and MCPA show moderate biodegradability in wastewater treatment (up to 99.5% removal) . Phenetole’s ether linkage may hinder microbial degradation, increasing persistence .
Research Findings and Data Gaps
Degradation Pathways: 2,4-DB is metabolized by soil fungi (Phytophthora megasperma) via side-chain shortening to 2,4-dichlorophenol (2,4-DCP), a toxic intermediate . Phenetole’s degradation products remain uncharacterized.
Toxicity Profile :
- Triclosan (structurally closest to phenetole) exhibits endocrine-disrupting effects in aquatic organisms . Phenetole’s ethoxy group may reduce bioaccumulation but requires empirical validation.
Synthesis and Applications: Potassium salts of 2,4-DB (e.g., potassium 4-(2,4-dichlorophenoxy)butyrate) are formulated for improved solubility and field efficacy . Phenetole derivatives, such as methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, have been patented but lack commercial traction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
